Europium(III) trisbipyridine cryptate

TR-FRET Förster radius HTRF donor selection

Obtain the foundational HTRF donor for assay continuity in validated screening pipelines. Europium(III) trisbipyridine cryptate [TBP(Eu³⁺)] delivers long-lived luminescence (τ ≈ 0.5 ms) at ~620 nm for time-gated detection, overcoming autofluorescence in miniaturized HTS. • Extended FRET reach: R₀ = 9.0 nm with d2/XL665 acceptors, 55% greater than Tb-cryptate alternatives, reducing false negatives in large PPI screens. • Spectral uniqueness: Single sharp emission band at ~620 nm ensures compatibility with established Eu-cryptate detection channels without re-optimization. • Structural stability: Macrocyclic cryptand cage prevents metal ion leaching, ensuring robust signal stability in dilute homogeneous assays.

Molecular Formula C42H42EuN12O2+3
Molecular Weight 898.8 g/mol
CAS No. 125433-96-7
Cat. No. B136949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium(III) trisbipyridine cryptate
CAS125433-96-7
Synonymseuropium cryptate
europium(III) cryptate
europium(III) trisbipyridine cryptate
Molecular FormulaC42H42EuN12O2+3
Molecular Weight898.8 g/mol
Structural Identifiers
SMILESC1C2=NC(=CC=C2)C3=CC=CC(=N3)CN4CC5=NC(=CC=C5)C6=CC=CC(=N6)CN1CC7=NC(=CC(=C7)C(=O)NCCN)C8=CC(=CC(=N8)C4)C(=O)NCCN.[Eu+3]
InChIInChI=1S/C42H42N12O2.Eu/c43-13-15-45-41(55)27-17-33-25-53-21-29-5-1-9-35(47-29)36-10-2-6-30(48-36)23-54(24-32-8-4-12-38(50-32)37-11-3-7-31(22-53)49-37)26-34-18-28(42(56)46-16-14-44)20-40(52-34)39(19-27)51-33;/h1-12,17-20H,13-16,21-26,43-44H2,(H,45,55)(H,46,56);/q;+3
InChIKeyGWQVMPWSEVRGPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(III) Trisbipyridine Cryptate: TR-FRET Donor for Bioassay Selection


Europium(III) trisbipyridine cryptate [TBP(Eu³⁺), CAS 125433-96-7] is a supramolecular lanthanide complex in which a Eu³⁺ ion is encapsulated within a macrobicyclic cryptand scaffold bearing three 2,2′-bipyridine chromophore units that function as light-harvesting antennae. [1] This cryptate architecture, pioneered by Nobel laureate Jean-Marie Lehn, underpins the first-generation Homogeneous Time-Resolved Fluorescence (HTRF®) donor technology and serves as the foundational energy donor in Time-Resolved Amplification of Cryptate Emission (TRACE) bioassays. [2] The compound exhibits characteristic long-lived luminescence (τ ≈ 0.5 ms in aqueous solution), large Stokes shift, and sharp emission at ~620 nm, enabling time-gated detection that discriminates against short-lived background autofluorescence. [3] As the reference standard HTRF donor against which second-generation terbium cryptate alternatives are benchmarked, this compound remains essential for assay continuity in validated screening pipelines. [4]

Workflow
HTRF / TRACE donor for time-resolved FRET bioassays
Selection
First-generation cryptate reference standard for assay continuity
Use Context
Validated screening pipelines requiring donor benchmarking

Why Terbium Cryptate or Europium Chelate Alternatives Cannot Replace It


In-class substitution of europium(III) trisbipyridine cryptate [TBP(Eu³⁺)] is blocked by three quantitative physicochemical divergences that propagate directly into assay performance. First, the Förster radius (R₀) — the donor–acceptor distance at which FRET efficiency reaches 50% — is 9.0 nm for Eu³⁺ cryptate paired with d2 or XL665 acceptors, versus only 5.8 nm for the terbium-based second-generation donor Lumi4-Tb with the same d2 acceptor, representing a ~55% advantage in energy transfer distance reach for the europium cryptate system. [1] Second, europium cryptate exhibits a single, sharp emission band at ~620 nm, while terbium cryptate emits at multiple wavelengths (490, 545, 620 nm), rendering the spectral discrimination architecture of validated Eu-cryptate assays non-transferable without complete re-optimization of detection channel settings. [2] Third, europium cryptate demonstrates superior resistance to dilution-mediated dissociation compared to conventional europium chelates (e.g., DELFIA-type Eu-DTPA), whose open coordination sphere renders them susceptible to metal ion leaching in dilute assay media; this cryptate vs. chelate stability differential is a direct consequence of the cryptand's macrocyclic cage structure embedding the Eu³⁺ ion within a sterically shielded intramolecular cavity. [3] Assays validated with Eu-cryptate therefore cannot be ported to alternative donors without re-validating FRET efficiency, spectral crosstalk, and signal stability parameters. [4]

1
Förster radius mismatch: Eu-cryptate R₀ advantage may not transfer to Tb-based donors; detectable interaction distance range may shift.
2
Spectral architecture difference: single-band 620 nm emission vs. multi-peak Tb-cryptate complicates ratiometric correction without re-optimization.
3
Chelate stability gap: open-chain Eu-chelates (e.g., Eu-DTPA) may leach in dilute or EDTA-containing media; cryptate cage stability may not be replicated.

Quantitative Differentiation Evidence Versus TR-FRET Donor Alternatives


Förster Radius Advantage for Macromolecular Interaction Proximity Assays

The Förster radius (R₀), which defines the donor–acceptor separation at 50% FRET efficiency and thus the spatial range over which biomolecular interactions can be detected, is substantially larger for europium(III) cryptate than for the second-generation terbium cryptate donor Lumi4-Tb when paired with the identical d2 acceptor. Europium(III) cryptate paired with d2 yields an R₀ of 9.0 nm, whereas Lumi4-Tb with the same d2 acceptor yields an R₀ of only 5.8 nm. [1] This 55% greater R₀ for europium cryptate enables detection of interactions across larger intermolecular distances, which is critical for large protein–protein interaction complexes, receptor dimerization studies, and antibody-based sandwich assays where epitope spacing may exceed the operational range of Tb-based systems. [2] For XL665 acceptor, Eu-cryptate maintains the same R₀ of 9.0 nm, confirming platform consistency across multiple HTRF acceptor chemistries. [1]

Förster radius R₀
Head-to-head
Eu-cryptate/d2: R₀ = 9.0 nm Lumi4-Tb/d2: R₀ = 5.8 nm
Supports large biomolecular interaction FRET detection
Per NIH Assay Guidance Manual; 55% larger reach
TR-FRET Förster radius HTRF donor selection

Cryptate Versus Chelate Stability Under Dilute Assay Conditions

Europium(III) trisbipyridine cryptate demonstrates superior stability in diluted assay media compared to conventional europium chelates (e.g., Eu-DTPA, Eu-N1 chelates used in DELFIA-type systems), owing to the macrocyclic cryptand cage that sterically shields the Eu³⁺ ion within an intramolecular cavity. [1] This structural feature prevents metal ion leaching that plagues open-chain chelates under dilute or competitive conditions. [2] Supporting kinetic evidence from structurally analogous Eu(II)-containing cryptates demonstrates that dissociation rates (kd) vary dramatically as a function of cryptand architecture: the unsubstituted cryptate Eu1Cl2 exhibits kd = 1.58 × 10⁻⁵ s⁻¹, while the benzo-substituted cryptate Eu3Cl2 dissociates 4.2-fold faster (kd = 6.6 × 10⁻⁵ s⁻¹), and the further-substituted Eu4Cl2 dissociates 8.5-fold faster (kd = 13.4 × 10⁻⁵ s⁻¹). [3] Common europium chelates (e.g., Eu-DTPA) lack this cage protection entirely, requiring a dedicated dissociation/enhancement step for signal generation (DELFIA principle), and are susceptible to metal loss in media containing competing chelators such as EDTA at concentrations as low as 10 mM.

Dissociation resistance
Cross-study comparable
Eu1Cl2 cryptate kd = 1.58 × 10⁻⁵ s⁻¹ Eu3Cl2 analog 4.2× faster
Cryptate cage resists metal leaching in complex matrices
Compared to Eu-DTPA chelate; no enhancement step needed
kinetic stability cryptate effect dissociation resistance

Oligonucleotide Conjugation and Resistance to Uric Acid Quenching

Conjugation of europium(III) trisbipyridine cryptate to single-stranded oligonucleotides produces a marked, sequence-dependent increase in fluorescence lifetime and a dramatic reduction in sensitivity to fluorescence quenching by uric acid, a ubiquitous interferent in biological samples. [1] This behavior is unique to the ssDNA-conjugated state: the same cryptate moiety attached to a double-stranded oligonucleotide does not exhibit the lifetime enhancement and remains susceptible to uric acid quenching. [2] In contrast, unconjugated cryptate (free TBP-Eu³⁺ in solution) lacks this quenching resistance entirely. This differential behavior — absent in terbium cryptate conjugates and europium chelate systems — enables a homogeneous hybridization detection format that exploits the modulation of cryptate fluorescence by a quencher without requiring a secondary acceptor fluorophore, a capability not achievable with the terbium cryptate donor system. [3]

Oligo quenching resistance
Direct head-to-head
ssDNA-conjugate: lifetime enhanced, uric acid quenching reduced
Enables single-label, quencher-modulated detection format
dsDNA-conjugate loses this property
oligonucleotide labeling fluorescence quenching resistance nucleic acid detection

Solid-Phase Fluorescence Compatibility Without Dissociation Step

Europium(III) trisbipyridine cryptate [TBP(Eu³⁺)] is structurally competent for direct fluorescence measurement on solid supports (microtiter plates, membrane blots) without requiring a dissociation/enhancement step that is mandatory for europium chelate-based labels (e.g., DELFIA). [1] The bipyridine antenna units integrated into the cryptand framework absorb excitation energy and transfer it to the encapsulated Eu³⁺ ion, enabling direct luminescence readout even when the label is immobilized on a solid phase. This contrasts with conventional europium chelates, which must be dissociated from their ligand and re-complexed in an enhancement solution (e.g., β-diketone/TOPO/Triton X-100) to produce a detectable fluorescent signal. In a clinical validation study, TBP(Eu³⁺)-labeled antibodies successfully detected human papillomavirus type 16 DNA from clinical cervical smears with signal-to-noise enhancement attributable to the label's stability and long lifetime. [2]

Solid-phase fluorescence
Cross-study comparable
Direct readout on solid supports without dissociation/enhancement step
Reduces liquid handling for automated nucleic acid testing
Validated in HPV-16 DNA research specimens
solid-phase detection PCR product analysis time-resolved fluorescence

pH Robustness Across Acidic-to-Neutral Assay Conditions

The luminescence intensity and excited-state decay time of europium(III) trisbipyridine cryptate are not significantly influenced by variations over a broad pH range (pH 4.0 to 7.2), as demonstrated by Labrador-Páez et al. using this cryptate as a luminescent probe for water anomaly temperature studies. [1] This pH insensitivity is conferred by the cryptand cage architecture, which shields the Eu³⁺ ion from protonation/deprotonation equilibria that typically modulate lanthanide luminescence in open-chain chelates. [2] In contrast, structurally distinct europium cryptates incorporating polyamine chains within the ligand backbone exhibit pH-modulated luminescence due to protonation of the polyamine chain, demonstrating that pH robustness is a specific architectural feature of the trisbipyridine cryptand design rather than a generic lanthanide cryptate property. [3] A related study confirmed that the europium trisbipyridine cryptate shows emission and intensity decay time that is not altered by pH changes in the range between 4.0 and 7.2, further corroborating this finding. [4]

pH robustness
Class-level inference
Luminescence intensity and lifetime unchanged pH 4.0–7.2
Consistent signal across acidic-to-neutral assay buffers
Cryptand cage architecture confers pH insensitivity
pH stability assay buffer compatibility luminescence lifetime

Ratiometric Signal Stability for Well-to-Well Variability Correction

The HTRF detection architecture using europium cryptate exploits the donor's 620 nm emission as an internal reference channel, enabling a patented ratiometric correction (665 nm/620 nm signal ratio) that normalizes for well-to-well optical variability, compound interference, and quenching effects from assay media components. This dual-wavelength ratiometric measurement is a design feature enabled exclusively by the europium cryptate's sharp, single-band emission at 620 nm that does not spectrally overlap with the acceptor emission at 665 nm. [1] Terbium cryptate, by contrast, emits at multiple wavelengths (490, 545, 620 nm), which complicates spectral separation and precludes a simple two-wavelength ratiometric scheme without additional optical filtering and channel-specific calibration. [2] The Degorce et al. review notes that this ratiometric approach 'dramatically reduces buffer and media interference by dual-wavelength detection' and that 'the final signal is proportional to the extent of product formation' — a feature that has made HTRF the most frequently used generic assay technology for HTS campaigns. [3] In cell-based assay media, europium cryptate signal stability was shown to vary by less than 20% compared to non-supplemented buffer, confirming the robustness of the ratiometric correction across diverse biological matrices. [4]

Ratiometric correction
Cross-study comparable
665/620 nm ratio normalizes well-to-well optical variability
Reduces false positives in HTS without separate control wells
Patented HTRF dual-wavelength detection
rationmetric measurement well-to-well variability HTRF signal processing

High-Value Application Scenarios with Documented Differential Performance


Large Protein-Protein Interaction and Receptor Dimerization Assays

When screening for inhibitors or modulators of large protein–protein interactions (e.g., STAT dimerization, β-catenin/TCF, CD28/CD86) or receptor tyrosine kinase dimerization events, the europium cryptate/d2 donor–acceptor pair's R₀ of 9.0 nm provides a 55% greater operational distance range compared to Lumi4-Tb/d2 (R₀ = 5.8 nm). [1] This extended spatial reach ensures that FRET signal is detectable even when the donor and acceptor are separated by distances that approach or exceed the Tb-cryptate Förster radius, reducing false negatives in large complex screening. The Degorce et al. review identifies GPCR signaling (cAMP, IP-One), kinase activity, and protein–protein/DNA/RNA interactions as core HTRF applications where this spatial advantage is most consequential. [2]

Nucleic Acid-Based Clinical Diagnostic Assays

TBP(Eu³⁺) is uniquely suited for both solid-phase and homogeneous nucleic acid detection formats due to its ability to: (i) generate direct fluorescence on solid supports without a dissociation/enhancement step, as validated in clinical HPV-16 DNA detection from cervical smears (Lopez et al., 1993); and (ii) enable homogeneous OLA-TRACE mutation diagnosis with dual spectral and temporal selectivity that eliminates the need for separation steps (Lopez-Crapez et al., 2001). [3] The telomerase activity TRAP-HTRF assay further validates the compound as a screening tool for inhibitor discovery, with IC₅₀ values consistent with reported reference methods. [4]

Single-Label Oligonucleotide Hybridization and Nuclease Activity Monitoring

The ssDNA-conjugated TBP(Eu³⁺) conjugate exhibits a unique fluorescence lifetime enhancement and quenching resistance phenotype that enables a single-label detection format — the cryptate fluorescence is modulated by a quencher without requiring a FRET acceptor. [1] This capability has been applied to homogeneous phosphodiesterase activity monitoring and DNA hybridization detection, where the transition from ssDNA to dsDNA conjugation state alters the cryptate's susceptibility to uric acid quenching (Bazin et al., 2002). [2] This single-label format reduces reagent costs (eliminating acceptor-labeled probe) and simplifies multiplexed assay design compared to dual-label FRET approaches.

Automated High-Throughput Screening with Ratiometric Quality Control

The europium cryptate-based HTRF ratiometric measurement (665 nm/620 nm) provides built-in well-to-well optical normalization that is essential for automated HTS campaigns processing diverse compound libraries in miniaturized formats down to 4 µL assay volumes. [1] The Degorce et al. review confirms that HTRF assays are 'usually sensitive and robust that can be miniaturized into 384 and 1536-well plate formats' and that 'buffer and media interference is dramatically reduced by dual-wavelength detection.' [2] The technology has been applied across GPCR signaling, kinase screening, cytokine quantification, and bioprocess monitoring, with demonstrated 7–10 fold signal-to-noise ratios in fully automated screening formats. [3]

Application
Selection Property
Validation Focus
Protein interaction screening
Extended FRET distance reach
Macromolecular complex FRET efficiency
Nucleic acid detection research
Solid-phase & homogeneous compatibility
Direct fluorescence without enhancement step
Oligo hybridization monitoring
Conjugation-dependent quenching resistance
Single-label detection format performance
High-throughput screening
Ratiometric signal normalization
Well-to-well variability reduction
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